molecular formula C22H22N2O4 B4071246 6-[(4-Benzamido-3-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(4-Benzamido-3-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4071246
M. Wt: 378.4 g/mol
InChI Key: RDAAAODXZHZNMQ-UHFFFAOYSA-N
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Description

6-[(4-Benzamido-3-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclohexene ring substituted with a carboxylic acid group and a benzamido-methylphenyl carbamoyl group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Benzamido-3-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamido Intermediate: The reaction between 4-aminobenzoic acid and benzoyl chloride in the presence of a base such as pyridine to form 4-benzamidobenzoic acid.

    Cyclohexene Ring Formation: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile, followed by functional group transformations to introduce the carboxylic acid group.

    Final Coupling: The final step involves coupling the benzamido-methylphenyl carbamoyl intermediate with the cyclohexene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carboxylic acid group.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Epoxides and Diols: From oxidation reactions.

    Alcohols and Aldehydes: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

6-[(4-Benzamido-3-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of novel polymers or materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzamido and carbamoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    6-[(4-Benzamido-3-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a saturated cyclohexane ring.

    6-[(4-Benzamido-3-methylphenyl)carbamoyl]cyclohex-2-ene-1-carboxylic acid: Similar structure but with a different position of the double bond in the cyclohexene ring.

Uniqueness

6-[(4-Benzamido-3-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the specific positioning of the double bond in the cyclohexene ring, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in certain chemical reactions and applications.

Properties

IUPAC Name

6-[(4-benzamido-3-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-14-13-16(23-21(26)17-9-5-6-10-18(17)22(27)28)11-12-19(14)24-20(25)15-7-3-2-4-8-15/h2-8,11-13,17-18H,9-10H2,1H3,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAAAODXZHZNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CC=CCC2C(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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